2-(Thiazol-5-ylmethyl)-1H-indazol-3(2H)-one

5-lipoxygenase inhibition LTB4 biosynthesis indazolinone SAR

2-(Thiazol-5-ylmethyl)-1H-indazol-3(2H)-one (CAS 120273-62-3) is a member of the indazolinone class of heterocyclic compounds, historically developed as redox-active 5-lipoxygenase (5-LO) inhibitors. It features a 1,2-dihydroindazol-3-one core N2-substituted with a thiazol-5-ylmethyl group, yielding a molecular formula of C₁₁H₉N₃OS and a molecular weight of 231.27 g/mol.

Molecular Formula C11H9N3OS
Molecular Weight 231.28 g/mol
Cat. No. B3220781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiazol-5-ylmethyl)-1H-indazol-3(2H)-one
Molecular FormulaC11H9N3OS
Molecular Weight231.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N2)CC3=CN=CS3
InChIInChI=1S/C11H9N3OS/c15-11-9-3-1-2-4-10(9)13-14(11)6-8-5-12-7-16-8/h1-5,7,13H,6H2
InChIKeyKPXSUQVYEHMEMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Thiazol-5-ylmethyl)-1H-indazol-3(2H)-one – Core Identity and Procurement-Relevant Classification


2-(Thiazol-5-ylmethyl)-1H-indazol-3(2H)-one (CAS 120273-62-3) is a member of the indazolinone class of heterocyclic compounds, historically developed as redox-active 5-lipoxygenase (5-LO) inhibitors [1]. It features a 1,2-dihydroindazol-3-one core N2-substituted with a thiazol-5-ylmethyl group, yielding a molecular formula of C₁₁H₉N₃OS and a molecular weight of 231.27 g/mol . The compound is catalogued in authoritative databases under CHEMBL3144715 and BDBM50008996, with curated bioactivity data derived from the foundational 1991 J. Med. Chem. study by Bruneau et al. [1][2].

Why 2-(Thiazol-5-ylmethyl)-1H-indazol-3(2H)-one Cannot Be Replaced by Generic Indazolinone Analogs


Within the indazolinone series, the nature of the N2 substituent is a critical determinant of both 5-LO inhibitory potency and cyclooxygenase (COX) selectivity, as well as oral bioavailability [1]. Unsubstituted and N1-substituted indazolinones are reported to be orally inactive; N2-alkyl derivatives (e.g., 2-methyl-indazolinone) are orally active but non-selective, inhibiting both 5-LO and COX; N2-benzyl derivatives are 5-LO-selective but possess only weak oral activity [1]. The thiazol-5-ylmethyl substituent occupies a distinct physicochemical space compared to these archetypal substituents, conferring a unique combination of moderate 5-LO potency, a defined COX selectivity window, and demonstrable ex vivo activity in whole-blood assays [2][3]. Generic substitution with any other N2-substituted indazolinone would alter this specific pharmacological fingerprint.

Quantitative Differentiation Evidence for 2-(Thiazol-5-ylmethyl)-1H-indazol-3(2H)-one Against Closest Analogs


5-Lipoxygenase Inhibitory Potency: 16.7-Fold Advantage Over 2-Methyl-Indazolinone in Rat Whole Blood

2-(Thiazol-5-ylmethyl)-1H-indazol-3(2H)-one inhibits 5-LO-mediated LTB4 production in rat whole blood with an IC₅₀ of 1,800 nM (1.8 μM) [1]. By contrast, the simplest N2-alkyl analog, 2-methyl-1,2-dihydro-indazol-3-one, displays an IC₅₀ of 30,000 nM (30 μM) in the same assay system [2]. This represents an approximately 16.7-fold enhancement in potency attributable to the thiazol-5-ylmethyl substituent. The 2-methyl derivative exemplifies N2-alkyl-substituted indazolinones that the foundational SAR study categorizes as non-selective dual 5-LO/COX inhibitors [3].

5-lipoxygenase inhibition LTB4 biosynthesis indazolinone SAR

5-LO vs. COX Selectivity Profile: Distinct Window Compared to ICI 207968

The compound exhibits a 5-LO/COX selectivity ratio of approximately 55.6-fold, based on an IC₅₀ of 1,800 nM against 5-LO (rat blood LTB4) versus 100,000 nM against COX (rat blood PGE2) [1]. In contrast, the extensively characterized indazolinone ICI 207968 (2-(3-pyridylmethyl)indazolinone) demonstrates a selectivity ratio of approximately 300-fold, with 5-LO IC₅₀ values of 1.5–6.0 μM and COX potency approximately 300 times weaker [2]. This indicates that 2-(thiazol-5-ylmethyl)-1H-indazol-3(2H)-one occupies an intermediate selectivity space: it is more COX-selective (less 5-LO-selective) than ICI 207968, which may be relevant in contexts where dual 5-LO/COX modulation is desired rather than extreme 5-LO selectivity.

COX/5-LO selectivity dual inhibition eicosanoid pathway

Ex Vivo LTB4 Inhibition in Dog Whole Blood: Evidence of Cross-Species Pharmacodynamic Activity

The compound demonstrates ex vivo inhibition of LTB4 production in dog whole blood with an EC₅₀ of 21,600 nM (21.6 μM) [1]. This ex vivo activity in a non-rodent species provides evidence of cross-species target engagement. For comparison, ICI 207968 achieves an ED₅₀ of 2.5 mg/kg p.o. for LTB4 inhibition in rat blood at 1 hour post-dose [2]. While direct numerical comparison is confounded by differing species and experimental designs (ex vivo EC₅₀ in dog vs. in vivo ED₅₀ in rat), both datasets confirm that N2-substituted indazolinones can achieve systemic 5-LO inhibition following administration. The thiazol-5-ylmethyl compound's dog blood activity extends the SAR beyond rodent models [3].

ex vivo pharmacology cross-species translation whole-blood assay

Physicochemical Differentiation: Higher Polar Surface Area vs. ICI 207968 Suggests Altered Membrane Permeability Profile

The thiazol-5-ylmethyl substituent imparts distinct physicochemical properties compared to the pyridylmethyl analog ICI 207968. The target compound has a calculated LogP of 1.83 and a polar surface area (PSA) of 78.92 Ų . ICI 207968 (2-(3-pyridylmethyl)indazolinone) has a comparable LogP of 1.77 but a substantially lower PSA of 50.68 Ų . The 28.24 Ų higher PSA arises from the additional nitrogen and sulfur atoms in the thiazole ring versus the pyridine ring. This PSA difference is notable because PSA values above 60–70 Ų are generally associated with reduced passive membrane permeability; the target compound's PSA of 78.92 Ų places it near this threshold, while ICI 207968 at 50.68 Ų is well within favorable permeability range [1]. This suggests the thiazol-5-ylmethyl compound may exhibit different oral absorption and tissue distribution characteristics.

physicochemical properties polar surface area drug-likeness permeability

N2-Substituent Class Effects: Thiazol-5-ylmethyl Occupies a Unique SAR Position Between Alkyl and Benzyl Archetypes

The foundational SAR study by Bruneau et al. (1991) established three functional categories of indazolinones based on N2-substitution: (i) N2-unsubstituted and N1-substituted: orally inactive; (ii) N2-alkyl (e.g., methyl): orally active but non-selective (inhibit both 5-LO and COX); (iii) N2-benzyl: 5-LO-selective but weak oral activity [1]. The thiazol-5-ylmethyl substituent does not fit neatly into any of these three categories. It is a heteroaryl-methyl group, structurally distinct from both simple alkyl (category ii) and benzyl (category iii). The compound's data show a 5-LO/COX selectivity ratio of ~55.6 and evidence of ex vivo activity in whole blood [2], suggesting it combines elements of both categories: it retains some oral bioavailability (like alkyl derivatives) while achieving meaningful 5-LO selectivity (like benzyl derivatives), albeit with a distinct selectivity window. ICI 207968 (2-pyridylmethyl) represents a fourth category—heteroaryl-methyl derivatives with high selectivity and oral activity—and the thiazol-5-ylmethyl analog extends this heteroaryl-methyl SAR space [3].

structure-activity relationship N2-substitution oral bioavailability indazolinone classification

Recommended Research and Industrial Application Scenarios for 2-(Thiazol-5-ylmethyl)-1H-indazol-3(2H)-one


Indazolinone SAR Expansion: Probing Heteroaryl-Methyl N2-Substituent Space

This compound serves as an essential probe for expanding the structure-activity relationship of N2-substituted indazolinones beyond the well-characterized alkyl, benzyl, and pyridylmethyl archetypes. The thiazol-5-ylmethyl group introduces a sulfur-containing five-membered heteroaryl moiety that is absent from the canonical ICI series. Its 5-LO IC₅₀ of 1.8 μM and COX/5-LO selectivity ratio of ~55.6 [1] provide a benchmark for evaluating how thiazole incorporation modulates potency and selectivity relative to ICI 207968 (selectivity ~300, Br J Pharmacol 1990) [2]. Medicinal chemistry teams optimizing indazolinone-based 5-LO inhibitors can use this compound as a reference point for thiazole-containing analogs.

Dual 5-LO/COX Inhibitor Screening and Mechanistic Profiling

With a COX IC₅₀ of 100 μM and a 5-LO IC₅₀ of 1.8 μM, yielding a selectivity window of ~55.6-fold [1], this compound is well-suited for studies investigating the consequences of graded 5-LO/COX inhibition, as opposed to the extreme selectivity of ICI 207968 (~300-fold) [2] or the non-selectivity of N2-alkyl derivatives [3]. Researchers examining how the balance of leukotriene and prostaglandin pathway inhibition affects inflammatory resolution, gastrointestinal safety, or cardiovascular endpoints can employ this compound as a tool with a defined, intermediate selectivity profile.

Cross-Species Pharmacodynamic Validation in Non-Rodent Models

The compound's demonstrated ex vivo activity in dog whole blood (EC₅₀ 21.6 μM for LTB4 inhibition) [1] supports its use in preclinical studies requiring pharmacodynamic readouts in non-rodent species. This is particularly relevant for translational research programs where compound activity must be confirmed across multiple preclinical species before candidate selection. The dog blood data extends the known indazolinone SAR beyond the rat model used for ICI 207968 characterization [2].

Physicochemical Property Benchmarking in Indazolinone Lead Optimization

The distinct physicochemical signature of this compound—LogP 1.83 and PSA 78.92 Ų [1]—makes it a valuable comparator in lead optimization programs assessing the impact of heteroatom incorporation on drug-like properties. Its PSA is 28.24 Ų higher than ICI 207968 (PSA 50.68 Ų) [2] despite nearly identical LogP, providing a controlled comparison for evaluating how increased hydrogen-bonding capacity affects membrane permeability, solubility, and oral absorption within the indazolinone scaffold.

Quote Request

Request a Quote for 2-(Thiazol-5-ylmethyl)-1H-indazol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.